2-Fluoro-N-(furan-2-ylmethyl)-5-methylaniline is a chemical compound characterized by a unique structure that combines a fluorine atom, a furan ring, and an aniline moiety. This compound belongs to the class of substituted anilines, which are known for their diverse applications in medicinal chemistry and material science. The presence of the furan ring and the fluorine atom contributes to its potential reactivity and biological activity.
The compound can be synthesized through various methods, often involving the modification of existing aromatic compounds. Its synthesis is significant in both academic research and industrial applications, particularly in drug discovery and materials development.
2-Fluoro-N-(furan-2-ylmethyl)-5-methylaniline can be classified as:
The synthesis of 2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline typically involves several key steps:
The synthetic routes often require careful control of reaction conditions such as temperature, pressure, and concentrations to optimize yield and purity. Industrial methods may utilize continuous flow processes to enhance efficiency.
The molecular formula of 2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline is . The compound features:
Property | Value |
---|---|
Molecular Formula | C12H12FNO |
Molecular Weight | 205.23 g/mol |
IUPAC Name | 2-Fluoro-N-(furan-2-ylmethyl)-5-methylaniline |
InChI | InChI=1S/C12H12FNO/c1-9-4-5-10(13)7-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 |
Canonical SMILES | CC1=C(C=C(C=C1)F)NCC2=CC=CO2 |
2-Fluoro-N-(furan-2-ylmethyl)-5-methylaniline can participate in various chemical reactions:
Common reagents used in these reactions include:
The specific outcomes depend on reaction conditions and reagent choice.
The mechanism of action for 2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline involves its interaction with biological targets. The fluorine atom enhances lipophilicity, aiding in membrane permeability and interaction with proteins or enzymes. The furan moiety may also participate in π-stacking interactions with nucleic acids or proteins.
Research indicates that this compound may inhibit specific enzymes or modulate receptor activities, making it a candidate for further pharmacological studies.
The compound exhibits typical characteristics associated with aromatic amines:
Key chemical properties include:
Thermal stability and reactivity profiles are essential for determining its application in various fields.
2-Fluoro-N-(furan-2-ylmethyl)-5-methylaniline has several notable applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3